METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE
Overview
Description
Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate is a complex organic compound that features an imidazole ring, a thioether linkage, and a leucine derivative. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound under mild conditions. Finally, the leucine derivative is coupled to the thioether-imidazole intermediate using standard peptide coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thioether linkage can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The leucine derivative can enhance the compound’s ability to interact with proteins and enzymes, potentially leading to specific biological effects .
Comparison with Similar Compounds
Methyl N-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}leucinate can be compared with other imidazole-containing compounds:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Metronidazole: An antimicrobial agent with a nitroimidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
These compounds share the imidazole ring but differ in their functional groups and biological activities, highlighting the unique properties of METHYL 2-({2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-4-METHYLPENTANOATE .
Properties
IUPAC Name |
methyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3S/c1-10(2)7-13-12(5)18-17(20-13)24-9-15(21)19-14(8-11(3)4)16(22)23-6/h10-11,14H,7-9H2,1-6H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVIBKRYHKJMDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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